molecular formula C22H17IN4O3 B3918526 N'-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide

N'-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide

Cat. No. B3918526
M. Wt: 512.3 g/mol
InChI Key: VSHSYVNWRKNFSY-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a variety of methods, and its mechanism of action has been studied extensively. In

Scientific Research Applications

N-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide has a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and it has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as well as its potential as a treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, it has been suggested that this compound may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide has a number of biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide in lab experiments is its potent anti-cancer properties. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, one of the main limitations of using this compound is its potential toxicity. Studies have shown that this compound may be toxic to healthy cells, which may limit its use in certain applications.

Future Directions

There are a number of future directions for research involving N-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide. One potential direction is to further investigate the mechanism of action of this compound, in order to better understand how it works and how it can be used in the treatment of various diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound, as well as exploring its potential use in combination with other compounds for enhanced therapeutic effects. Finally, future research could focus on exploring the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
N-{4-[(2-cyanobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide is a promising chemical compound with a wide range of potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. Studies have shown that this compound has potent anti-cancer properties, as well as potential applications in the treatment of other diseases. While there are limitations to using this compound in lab experiments, there are also many future directions for research that could lead to new discoveries and potential treatments for various diseases.

properties

IUPAC Name

N-[(E)-[4-[(2-cyanophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17IN4O3/c1-29-20-11-15(13-26-27-22(28)16-6-8-25-9-7-16)10-19(23)21(20)30-14-18-5-3-2-4-17(18)12-24/h2-11,13H,14H2,1H3,(H,27,28)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHSYVNWRKNFSY-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)I)OCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17IN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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